(7Z)-3-(4-fluorophenyl)-7-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
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Overview
Description
“3-[(7Z)-3-(4-FLUOROPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE” is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a thiazolo-triazine ring system, and an indolone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-[(7Z)-3-(4-FLUOROPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE” typically involves multi-step organic synthesis. Key steps may include:
- Formation of the thiazolo-triazine ring system through cyclization reactions.
- Introduction of the fluorophenyl group via electrophilic aromatic substitution.
- Synthesis of the indolone moiety through condensation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The indolone moiety can be oxidized to form quinone derivatives.
Reduction: The ketone group in the thiazolo-triazine ring can be reduced to form alcohol derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indolone moiety may yield quinone derivatives, while reduction of the ketone group may yield alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound may find applications in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “3-[(7Z)-3-(4-FLUOROPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE” would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, modulating their activity.
Signal Transduction Pathways: The compound may interfere with intracellular signaling pathways, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenyl)-6-oxo-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-a][1,3,5]triazine
- 1-Methyl-2,3-dihydro-1H-indol-2-one
Uniqueness
The uniqueness of “3-[(7Z)-3-(4-FLUOROPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE” lies in its combination of functional groups and ring systems, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H15FN4O2S |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
(7Z)-3-(4-fluorophenyl)-7-(1-methyl-2-oxoindol-3-ylidene)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C20H15FN4O2S/c1-23-15-5-3-2-4-14(15)16(18(23)26)17-19(27)25-11-24(10-22-20(25)28-17)13-8-6-12(21)7-9-13/h2-9H,10-11H2,1H3/b17-16- |
InChI Key |
RDQZFYLBQDWTGK-MSUUIHNZSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=C/3\C(=O)N4CN(CN=C4S3)C5=CC=C(C=C5)F)/C1=O |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C3C(=O)N4CN(CN=C4S3)C5=CC=C(C=C5)F)C1=O |
Origin of Product |
United States |
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